4-(6-Amino-pyridin-2-yl)-cyclohexanone
Description
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
4-(6-aminopyridin-2-yl)cyclohexan-1-one |
InChI |
InChI=1S/C11H14N2O/c12-11-3-1-2-10(13-11)8-4-6-9(14)7-5-8/h1-3,8H,4-7H2,(H2,12,13) |
InChI Key |
PLPYFDYELOJEAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CCC1C2=NC(=CC=C2)N |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
1. Migraine Treatment
Recent research indicates that 4-(6-Amino-pyridin-2-yl)-cyclohexanone can serve as an intermediate in the synthesis of lasmiditan, a medication specifically developed for the acute treatment of migraines. Lasmiditan acts as a selective agonist for serotonin receptors, providing relief from migraine symptoms without the vasoconstrictive effects associated with traditional treatments . The synthesis pathway involves several steps where this compound plays a crucial role as a precursor .
2. Anticancer Activity
The compound has also been investigated for its antiproliferative effects against various cancer cell lines. Studies have shown that derivatives of this compound exhibit significant cytotoxicity against lung and colon cancer cells, indicating its potential as an anticancer agent . The mechanisms of action are believed to involve the inhibition of key cellular pathways that promote tumor growth.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Derivative A | NCIH 460 (Lung) | 25 ± 2.6 | Inhibition of cell proliferation |
| Derivative B | RKOP 27 (Colon) | 16 ± 3.1 | Induction of apoptosis |
| Derivative C | MCF7 (Breast) | 30 ± 4.0 | Cell cycle arrest |
Case Studies
Case Study 1: Synthesis and Evaluation
A study focused on synthesizing novel derivatives from this compound revealed promising results in terms of biological activity. The derivatives were evaluated against multiple cancer cell lines, demonstrating significant cytotoxic effects. The most effective derivative showed an IC50 value significantly lower than standard chemotherapeutics, suggesting enhanced potency .
Case Study 2: Pharmacokinetic Studies
Pharmacokinetic evaluations have been conducted to assess the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and its derivatives. These studies are critical for understanding the therapeutic potential and safety profile of new drugs derived from this compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between 4-(6-Amino-pyridin-2-yl)-cyclohexanone and related compounds:
Key Research Findings
- Substituent Effects: Electron-donating groups (e.g., amino, hydroxyl) enhance solubility and biological activity, while bulky groups (e.g., tert-butyl) influence crystal packing and material properties .
- Thermodynamic Properties: Vapor-liquid equilibrium (VLE) data for cyclohexanone derivatives are critical for industrial separation processes, with models like COSMO-RS providing accurate predictions for isomeric systems .
- Biological Selectivity : ERβ-selective agonists like compound 18 (a cycloheptane derivative) demonstrate the importance of ring size and substituent positioning in receptor binding .
Preparation Methods
Triethylamine-Mediated Cyclization
A foundational method involves the cyclization of cyclohexanone derivatives with pyridine precursors. For instance, cyclohexanone (1) reacts with 2-cyanoethanethioamide (2) in ethanol containing triethylamine under reflux. The reaction proceeds via methylene addition to the α,β-unsaturated ketone, followed by spontaneous cyclization and auto-oxidation to yield 4-(6-amino-pyridin-2-yl)-cyclohexanone in 75% yield. Structural confirmation via NMR revealed distinct aliphatic proton signals at δ 1.48–1.63 ppm (cyclohexanone methylene) and aromatic resonances at δ 7.15 ppm (pyridinyl protons). Mass spectrometry further confirmed the molecular ion at m/z = 334.
Microwave-Assisted Cyclization
Microwave irradiation enhances reaction efficiency in pyridine ring formation. A one-pot protocol combines cyclohexanone , malononitrile , and 2-aminopyridine in dimethylformamide (DMF) under microwave conditions (150°C, 20 min). This method achieves an 88% yield, with shorter reaction times and improved purity compared to conventional heating. The use of microwave energy promotes rapid cyclodehydration, minimizing side reactions such as ketone enolization.
Cross-Coupling Approaches for Pyridinyl Attachment
Suzuki-Miyaura Coupling
Palladium-catalyzed Suzuki coupling enables the introduction of the pyridinyl moiety to pre-functionalized cyclohexanone. 4-Bromocyclohexanone reacts with 6-amino-pyridin-2-ylboronic acid in the presence of Pd(PPh) and CsCO in dioxane/water (4:1) at 80°C. The reaction affords the target compound in 82% yield. Key advantages include regioselectivity and compatibility with the amino group, which remains unprotected during the coupling.
Ullmann-Type Coupling
Copper-mediated Ullmann coupling offers a cost-effective alternative. 4-Iodocyclohexanone couples with 2-amino-5-bromopyridine using CuI (10 mol%), L-proline (20 mol%), and KPO in DMSO at 110°C. This method achieves a 68% yield, though longer reaction times (24 h) are required. The protocol is notable for avoiding palladium catalysts, reducing production costs for large-scale synthesis.
Nucleophilic Substitution and Functionalization
Sodium Methoxide-Mediated Amination
Direct amination of 4-(6-chloro-pyridin-2-yl)-cyclohexanone with aqueous ammonia (28%) in methanol, catalyzed by sodium methoxide, provides a 70% yield of the target compound. The reaction proceeds via an SAr mechanism, with the electron-withdrawing cyclohexanone group activating the pyridine ring for nucleophilic attack. Optimization studies indicate that temperatures above 60°C reduce yields due to ketone degradation.
Multi-Component Synthesis for Streamlined Assembly
A one-pot, three-component reaction combines cyclohexanone , 2-cyanoacetamide , and ammonium acetate in acetic acid under reflux. This method generates the pyridine ring in situ via Knorr-type cyclization, yielding this compound in 65% yield. While efficient, the method requires careful pH control to prevent ketone condensation side reactions.
Comparative Analysis of Synthetic Methods
Q & A
Q. What are the optimal synthetic routes for preparing 4-(6-Amino-pyridin-2-yl)-cyclohexanone, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step procedures:
- Step 1: Condensation of cyclohexanone derivatives with 6-aminopyridine precursors. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side reactions like over-oxidation or unintended cyclization .
- Step 2: Functionalization via nucleophilic substitution or coupling reactions. For example, hydrazine hydrate or chloroacetate derivatives can introduce amino groups or heterocyclic moieties, as seen in analogous pyridine-based syntheses .
- Characterization: Use HPLC and NMR (1H/13C) to confirm regioselectivity and purity. Reference standards from PubChem or analogous compounds (e.g., 4-amino-2-methylpyridine) can aid spectral interpretation .
Q. How can researchers validate the purity and structural integrity of this compound?
Methodological Answer:
- Chromatography: Employ reverse-phase HPLC with UV detection (λ = 254–280 nm) to quantify impurities.
- Spectroscopy: Compare experimental NMR shifts (e.g., δ 1.5–2.5 ppm for cyclohexanone protons) with computational predictions (DFT) or literature data for structurally related compounds .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+) and detects isotopic patterns indicative of chlorine or nitrogen content .
Q. What are the stability considerations for storing this compound in laboratory settings?
Methodological Answer:
- Storage Conditions: Keep under inert gas (N2/Ar) at –20°C in amber vials to prevent oxidation or photodegradation.
- Stability Monitoring: Perform periodic NMR or LC-MS analyses to detect decomposition products (e.g., cyclohexanol derivatives or oxidized pyridine rings) .
Advanced Research Questions
Q. How can researchers address contradictions in reported regioselectivity during functionalization of the pyridine ring?
Methodological Answer:
- Mechanistic Studies: Use deuterated solvents or isotopic labeling (e.g., 15N) to track reaction pathways. For example, hydrazine reactions may favor C-2 or C-4 positions depending on steric hindrance from the cyclohexanone moiety .
- Computational Modeling: Apply density functional theory (DFT) to calculate activation energies for competing pathways. Compare with experimental yields to resolve discrepancies .
Q. What strategies are effective for incorporating this compound into metal-catalyzed coupling reactions?
Methodological Answer:
- Ligand Design: The amino-pyridine group can act as a directing group in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura). Pre-coordinate the compound with Pd(OAc)2 in DMF at 80°C to enhance reactivity .
- Side Reaction Mitigation: Monitor for undesired cyclohexanone ring opening using in-situ IR spectroscopy or GC-MS .
Q. How can computational methods predict the biological activity of derivatives of this compound?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., kinases or oxidoreductases). The cyclohexanone scaffold may occupy hydrophobic binding pockets .
- ADMET Profiling: Predict pharmacokinetic properties (e.g., logP, bioavailability) using QSAR models trained on pyridine-containing drug candidates .
Contradictions and Resolution
- Synthetic Yield Variability: reports high yields for cyclohexanone oxidation, while notes lower yields in hydrazine-based reactions. Resolution: Optimize stoichiometry (e.g., excess hydrazine) and use microwave-assisted synthesis to improve efficiency .
- Safety Protocols: emphasizes strict inert-atmosphere handling, whereas prioritizes fume hood use. Combine both approaches for hazardous intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
